

Technical Guide: Solubility & Stability Profile of 4-Chlorophenylcyanamide[1]

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Compound of Interest

Compound Name: 4-Chlorophenylcyanamide

CAS No.: 13463-94-0

Cat. No.: B043538

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Executive Summary

4-Chlorophenylcyanamide (CAS: 13463-94-0) is a critical intermediate in the synthesis of arylureas, imidazoles, and bioactive pharmaceutical agents (e.g., precursors to proguanil derivatives and agrochemicals like diflubenzuron).[1] Its handling requires precise control over pH and moisture due to its inherent susceptibility to hydrolytic degradation.[1]

This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on its solubility in organic/aqueous systems and its degradation pathways.[1] It is designed to allow formulation scientists and synthetic chemists to optimize storage, processing, and reaction conditions.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The core stability challenges of **4-chlorophenylcyanamide** stem from its amphoteric nature (acidic N-H proton) and the electrophilicity of the cyano group.[1]

Property	Data	Notes
IUPAC Name	(4-Chlorophenyl)cyanamide	Also: N-(4-chlorophenyl)cyanamide
CAS Number	13463-94-0	Verified Identity
Molecular Formula	C ₇ H ₅ ClN ₂	
Molecular Weight	152.58 g/mol	
Melting Point	103 – 105 °C	Solid-state stability is high below MP
LogP (Predicted)	~2.3	Moderately lipophilic; poor water solubility
pKa (Estimated)	3.2 – 3.5	Acidic N-H due to electron-withdrawing -CN and p-Cl
Appearance	White to off-white crystalline solid	Darkens upon oxidation/degradation

Structural Insights

The molecule features a cyanamide group (-NH-CN) attached to a para-chlorophenyl ring.^[1] The electron-withdrawing nature of both the nitrile group and the chlorine atom significantly increases the acidity of the amine proton compared to 4-chloroaniline.^[1] Consequently, this compound can be deprotonated by mild bases (e.g., carbonate, hydroxide) to form stable water-soluble salts.^[1]

Solubility Analysis

Solubility is heavily dictated by the ionization state of the cyanamide moiety.^[1]

Solvent Compatibility Table^[1]

Solvent Class	Solvent	Solubility Rating	Mechanistic Explanation
Polar Aprotic	DMSO, DMF	High (>100 mg/mL)	Strong dipole interactions; excellent for stock solutions.[1]
Polar Protic	Ethanol, Methanol	High (>50 mg/mL)	H-bonding capability stabilizes the polar cyanamide head.[1]
Organic	Ethyl Acetate, DCM	Moderate	Good solubility due to lipophilic chlorophenyl tail (LogP 2.3).[1]
Aqueous (Neutral)	Water (pH 7)	Low (<1 mg/mL)	Molecule exists primarily in neutral, non-ionized form.[1]
Aqueous (Basic)	0.1 M NaOH	High	Deprotonation forms the anion $[\text{Cl-C}_6\text{H}_4\text{-N-CN}]^-$, drastically increasing solubility.[1]
Aqueous (Acidic)	0.1 M HCl	Low & Unstable	Remains neutral; acid catalyzes rapid hydrolysis to urea.[1]

pH-Dependent Solubility Logic

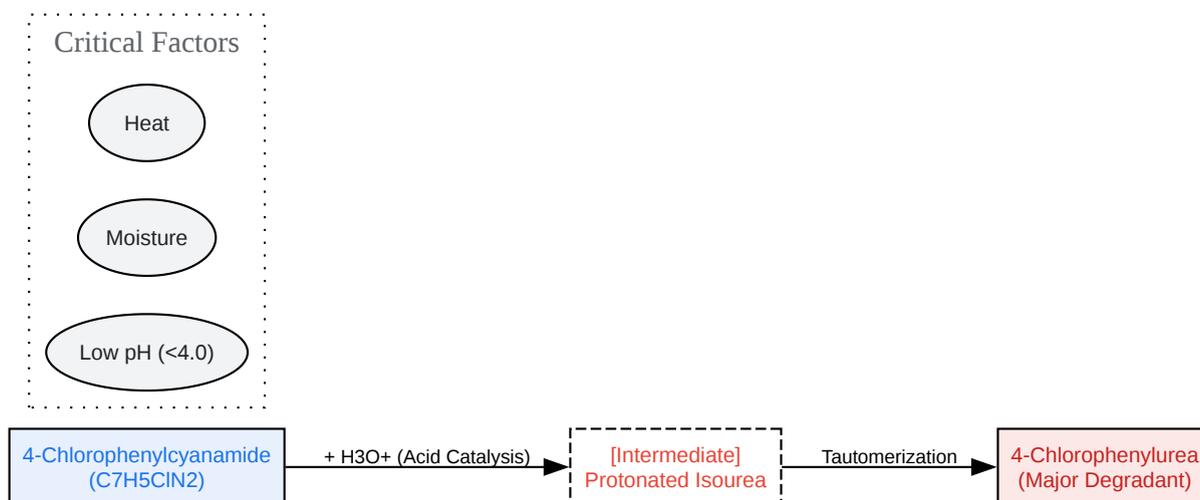
- $\text{pH} < \text{pKa}$ (~3.5): The compound is neutral and hydrophobic.[1] Solubility is minimal.
- $\text{pH} > \text{pKa}$: The compound ionizes.[1] At $\text{pH} > 5.5$, it exists predominantly as the anion, allowing for aqueous processing if stability permits.[1]

Stability & Degradation Pathways

The primary stability risk for **4-chlorophenylcyanamide** is acid-catalyzed hydrolysis.[1] Unlike simple nitriles which require harsh conditions to hydrolyze, aryl cyanamides convert readily to ureas in the presence of dilute acid and moisture.[1]

Degradation Mechanism

Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[1] This forms an isourea intermediate, which tautomerizes to the stable urea product, 4-chlorophenylurea (CAS: 140-38-5).[1]



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Caption: Acid-catalyzed hydrolysis pathway converting **4-chlorophenylcyanamide** to 4-chlorophenylurea.

Stability Profile Summary

- Hydrolytic Stability: Poor in acidic media; moderate in neutral media; relatively stable in alkaline media (as the anion is less electrophilic).[1]
- Thermal Stability: Stable in solid state up to melting point.[1] In solution, heating >60°C accelerates hydrolysis and potential polymerization (dimerization to dicyandiamide derivatives).[1]
- Photostability: Aryl cyanamides can darken upon UV exposure; store in amber vials.[1]

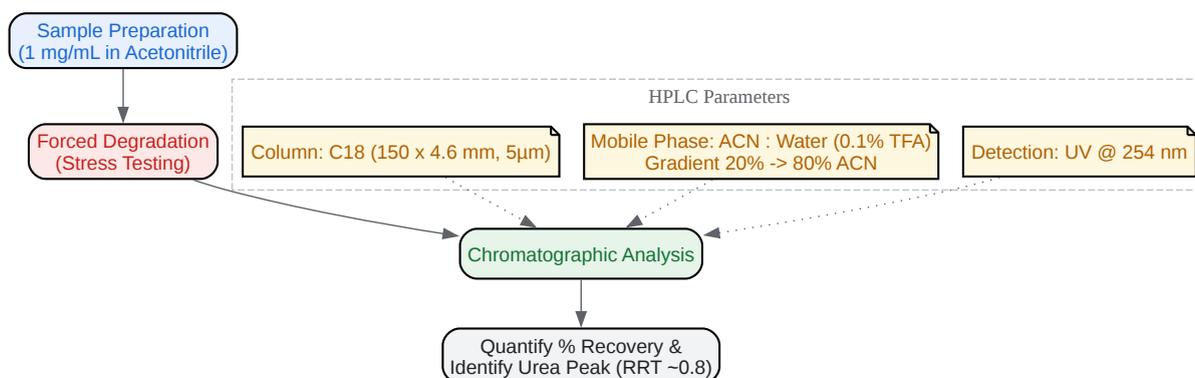
Experimental Protocols

To validate the quality of **4-chlorophenylcyanamide** batches or formulations, use the following standardized workflows.

Workflow: Stability-Indicating HPLC Method

This workflow ensures separation of the parent cyanamide from the urea degradation product.

[1]



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Caption: Standardized HPLC workflow for stability and purity assessment.

Protocol: Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in various buffers.

- Preparation: Add excess solid **4-chlorophenylcyanamide** to 5 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) in glass vials.
- Equilibration: Agitate at 25°C for 24 hours (protect from light).
- Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter.

- Quantification: Dilute filtrate with mobile phase and analyze via HPLC.
 - Note: For pH 1.2 samples, analyze immediately to minimize hydrolysis errors.

Protocol: Forced Degradation (Stress Testing)

Objective: Confirm degradation pathways.

- Acid Stress: Dissolve in 0.1 M HCl; heat to 60°C for 4 hours. Expectation: >50% conversion to 4-chlorophenylurea.[1]
- Base Stress: Dissolve in 0.1 M NaOH; heat to 60°C for 4 hours. Expectation: Minimal degradation (anion stability).[1]
- Oxidative Stress: Treat with 3% H₂O₂ at RT.[1] Expectation: Potential formation of nitroso-dimers or ring oxidation.[1]

Handling and Safety

- Storage: Store in a tightly sealed container at 2-8°C. Ensure the atmosphere is dry (desiccator recommended) to prevent moisture-induced hydrolysis.[1]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
- Hazards: As a cyanamide derivative, it may release toxic fumes if heated to decomposition. [1] It is an irritant to eyes and skin.[1]

References

- Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13463-94-0, (4-Chlorophenyl)cyanamide. Retrieved from [Link]
- Degradation Product (Urea): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 8796, 4-Chlorophenylurea. Retrieved from [Link][1]

- Hydrolysis Mechanism: Kurzer, F. (1949).[1] The Chemistry of Cyanamides. Chemical Reviews, 50(1), 1–46.[1] (Foundational text on aryl cyanamide hydrolysis to ureas).

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Sources

- 1. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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